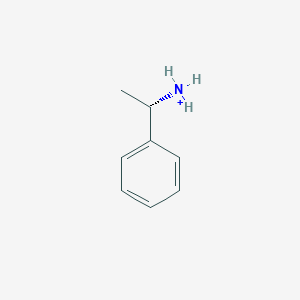
(1S)-1-phenylethanaminium
Cat. No. B1240284
M. Wt: 122.19 g/mol
InChI Key: RQEUFEKYXDPUSK-ZETCQYMHSA-O
Attention: For research use only. Not for human or veterinary use.
Patent
US05952327
Procedure details


1.3 g of ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate (preparation see Example 12) were dissolved in 13 ml of dry dichloromethane under a nitrogen atmosphere. 0.5 ml of bromotrimethylsilane and 0.4 ml of triethylamine were added with ice-cooling and the mixture was stirred over night. Excess solvent was stripped off in vacuo, and the residue was stirred in aqueous acetone for 15 minutes. The residue which remained after evaporation of the solvent was taken up in MTBE to which a little dichloromethane had been added and treated with 0.53 g of S-(-)-α-methylbenzylamine. The precipitated solid was recryatallized once from ethanol, the title compound being obtained as the α-methylbenzylammonium salt of m.p.=210-213° C. IR=2940, 1750, 1650, 1200, 1045 cm-1 (KBr); [α]D20 32 -141.0° (c=0.2 in methanol).
Name
ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
Quantity
1.3 g
Type
reactant
Reaction Step One





Name
title compound

Name
α-methylbenzylammonium
Identifiers


|
REACTION_CXSMILES
|
C([O:3][P:4]([CH2:9][C:10]1([C:15]([NH:17][C@H:18]2[CH2:24][CH2:23][C:22]3[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]2=[O:35])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1)([O:6]CC)=[O:5])C.Br[Si](C)(C)C.C([N:43](CC)CC)C>ClCCl.CC(C)=O>[P:4]([CH2:9][C:10]1([C:15]([NH:17][C@H:18]2[CH2:24][CH2:23][C:22]3[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]2=[O:35])=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14]1)([OH:5])([OH:6])=[O:3].[CH3:24][CH:23]([NH3+:43])[C:22]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:21]=1
|
Inputs


Step One
|
Name
|
ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OP(=O)(OCC)CC1(CCCC1)C(=O)N[C@@H]1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred over night
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation of the solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
had been added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 0.53 g of S-(-)-α-methylbenzylamine
|
Outcomes


Product
|
Name
|
title compound
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)(O)CC1(CCCC1)C(=O)N[C@@H]1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O
|
|
Name
|
α-methylbenzylammonium
|
|
Type
|
product
|
|
Smiles
|
CC(C1=CC=CC=C1)[NH3+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
